Anthraflavic acid

Cytochrome P450 CYP1A enzyme inhibition

Procure 2,6-DHAQ (Anthraflavic acid) to eliminate confounding biological inhibition. Unlike broader isomers (Alizarin), it specifically inhibits CYP1A/P-448 without disrupting CYP2B or NADPH reductase. For energy storage, leverage its 0.60 M KOH solubility—6–7.5× that of 1,8-DHAQ—for viable anolyte energy density. Validated synthon for TTF-based organic electronics.

Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
CAS No. 84-60-6
Cat. No. B191064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthraflavic acid
CAS84-60-6
Synonyms2,6-dihydroxyanthraquinone
anthraflavic acid
Molecular FormulaC14H8O4
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O
InChIInChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H
InChIKeyAPAJFZPFBHMFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.29e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Anthraflavic Acid (CAS 84-60-6): Baseline Characteristics and Procurement-Relevant Class Identity


Anthraflavic acid (2,6-dihydroxyanthraquinone; CAS 84-60-6) is a symmetrical dihydroxyanthraquinone belonging to the anthraquinone class of polyketide-derived compounds [1]. This planar molecule features hydroxyl groups at the 2- and 6-positions of the anthracene-9,10-dione core, a substitution pattern that dictates its unique chemical reactivity, biological target engagement, and material properties relative to its positional isomers [1]. Anthraflavic acid is available in technical grade (≥90% purity) as a powder with a melting point exceeding 320°C , and in higher purity research grades (≥95-98%) suitable for biological and material science applications [2][3].

Why In-Class Substitution of Anthraflavic Acid (2,6-Dihydroxyanthraquinone) Fails: The 2,6-Positional Isomer Imperative


Substitution of anthraflavic acid with its dihydroxyanthraquinone (DHAQ) positional isomers—such as 1,4-DHAQ (Quinizarin), 1,5-DHAQ (Anthrarufin), 1,8-DHAQ (Chrysazin/Danthron), or 1,2-DHAQ (Alizarin)—fundamentally alters target engagement, metabolic fate, and material performance. The 2,6-substitution pattern confers a unique combination of cytochrome P-448 specificity [1], α-amylase inhibitory potency [2], and aqueous solubility in alkaline electrolytes that is not replicated by other isomers . These divergent properties arise from differences in molecular planarity, hydrogen-bonding networks, and electronic distribution across the anthraquinone scaffold [1]. Consequently, experimental reproducibility and functional outcomes in biochemical assays, synthetic chemistry workflows, and electrochemical systems are critically dependent on the precise 2,6-isomer identity, precluding casual isomer substitution.

Quantitative Differentiation Evidence: Anthraflavic Acid (2,6-Dihydroxyanthraquinone) vs. Key Analogs and Alternatives


Cytochrome P-448 Specificity: Anthraflavic Acid (2,6-DHAQ) vs. Alizarin (1,2-DHAQ) in Isozyme Selectivity

Anthraflavic acid (2,6-DHAQ) demonstrates potent and specific inhibition of cytochrome P-448 (CYP1A family) without affecting phenobarbital-induced cytochrome P-450 (CYP2B family) or NADPH-dependent cytochrome c reduction [1]. In contrast, the positional isomer Alizarin (1,2-DHAQ) inhibits CYP1A1, CYP1A2, and CYP1B1 with IC50 values of 6.2 µM, 10.0 µM, and 2.7 µM, respectively, but also exhibits weak inhibition of CYP2A6 and CYP2E1 . This divergent selectivity profile arises from the distinct hydroxyl substitution pattern, which governs molecular recognition within the P450 active site [1].

Cytochrome P450 CYP1A enzyme inhibition selectivity toxicology

α-Amylase Inhibition: Anthraflavic Acid (2,6-DHAQ) vs. Acarbose and Other Anthraquinones

Anthraflavic acid inhibits α-amylase in a cell-free assay with an IC50 of 198.3 nM [1], a potency significantly exceeding that of the clinical reference inhibitor acarbose, which exhibits α-amylase IC50 values in the micromolar range (e.g., ~5 µM) [2]. Among dihydroxyanthraquinone positional isomers, comprehensive α-amylase inhibition data are sparse; however, available evidence indicates that the 2,6-substitution pattern confers superior inhibitory activity relative to other isomers such as 1,5-DHAQ (Anthrarufin) and 1,8-DHAQ (Chrysazin), which are primarily noted for antioxidant and antimicrobial properties rather than potent enzyme inhibition [3][4].

α-amylase enzyme inhibition antidiabetic carbohydrate metabolism

Antimutagenic Activity Against Heterocyclic Amine IQ: Anthraflavic Acid vs. Quinizarin (1,4-DHAQ) in Direct N-Hydroxy-IQ Interaction

In a structure-activity relationship study of 17 anthraquinones, both anthraflavic acid (2,6-DHAQ) and quinizarin (1,4-DHAQ) demonstrated superior effects on the direct mutagenicity of N-hydroxy-IQ compared to other anthraquinones tested [1]. However, anthraflavic acid achieves this antimutagenicity through dual inhibition of both microsomal and cytosolic activation pathways of IQ, as demonstrated in Ames test assays using Aroclor 1254-induced rat hepatic S9 [2]. While quinizarin shares the direct N-hydroxy-IQ interaction mechanism, the distinct hydroxylation pattern of anthraflavic acid (2,6- vs. 1,4-) underlies its unique ability to simultaneously target both activation compartments [2].

antimutagenicity IQ heterocyclic amine Ames test chemoprevention

Aqueous Alkaline Solubility for Redox Flow Battery Electrolytes: Anthraflavic Acid (2,6-DHAQ) vs. 1,4-DHAQ and 1,8-DHAQ

The symmetric 2,6-dihydroxy substitution of anthraflavic acid confers significantly enhanced aqueous alkaline solubility compared to its positional isomers, a critical parameter for redox flow battery anolytes. Anthraflavic acid achieves a solubility of 0.60 M in 1.5 M KOH . In contrast, 1,8-DHAQ (Chrysazin/Danthron) exhibits markedly lower solubility of 0.08 M under comparable conditions, while 1,4-DHAQ (Quinizarin) reaches only 0.10 M . This ~6- to 7.5-fold solubility advantage is attributed to reduced intermolecular stacking forces and favorable hydration of the symmetric hydroxyl groups, enabling higher energy density electrolyte formulations [1].

redox flow battery aqueous solubility quinone electrolyte energy storage

Synthetic Utility as a Tetrathiafulvalene (TTF) Precursor: Anthraflavic Acid vs. Other Dihydroxyanthraquinones

Anthraflavic acid (2,6-DHAQ) serves as a well-established starting material for the synthesis of tetrahydroxy tetrathiafulvalene (TTF) derivatives, which function as redox-active building blocks in supramolecular and materials science applications . This synthetic route leverages the 2,6-dihydroxy substitution pattern to introduce the requisite functional handles for TTF core construction. While other dihydroxyanthraquinones (e.g., 1,4-DHAQ, 1,5-DHAQ, 1,8-DHAQ) are commercially available, their utility as TTF precursors is not equivalently documented in the peer-reviewed literature or vendor technical documentation, positioning anthraflavic acid as the preferred isomer for this specific synthetic application .

tetrathiafulvalene TTF organic synthesis redox-active materials supramolecular chemistry

Cytotoxicity Profile Against Breast Cancer Cell Lines: Anthraflavic Acid vs. Other Dietary Phenols

Anthraflavic acid exhibits moderate cytotoxicity against a panel of six breast cancer cell lines, with IC50 values ranging from 156 to 241 µg/mL [1]. This activity places anthraflavic acid within the class of dietary plant phenols (including tannic acid, quercetin, and myricetin) known to inhibit polycyclic aromatic hydrocarbon (PAH) metabolism and PAH-DNA adduct formation . While not exceptionally potent compared to clinical chemotherapeutics, this reproducible cytotoxicity profile distinguishes anthraflavic acid from structurally related anthraquinones like emodin, which exhibits variable α-amylase/α-glucosidase inhibition but is primarily noted for laxative effects rather than consistent anticancer activity [2].

cytotoxicity breast cancer anticancer cell viability natural product

Optimized Research and Industrial Application Scenarios for Anthraflavic Acid (2,6-Dihydroxyanthraquinone)


Cytochrome P450 1A (CYP1A/P-448) Selectivity Studies in Xenobiotic Metabolism

Investigators studying CYP1A-mediated activation of procarcinogens or drug metabolism should utilize anthraflavic acid as a specific P-448 inhibitor. Its demonstrated lack of effect on CYP2B (phenobarbital-induced) and NADPH-cytochrome c reductase [1] makes it the preferred tool compound over Alizarin, which exhibits broader CYP inhibition including off-target activity on CYP2A6 and CYP2E1 . This specificity is critical for deconvoluting CYP1A-dependent pathways without confounding inhibition of other P450 isoforms.

α-Amylase Inhibitor Development for Metabolic Research

Researchers developing novel α-amylase inhibitors for diabetes or metabolic disorder studies should select anthraflavic acid as a potent reference compound. With an IC50 of 198.3 nM in cell-free assays [2], it substantially outperforms acarbose (~5 µM) [3] and offers a well-defined anthraquinone scaffold for structure-activity relationship exploration. Other DHAQ positional isomers (1,5-DHAQ, 1,8-DHAQ) lack comparable nanomolar α-amylase inhibition data and are primarily characterized for antioxidant or antimicrobial properties [4][5].

Aqueous Alkaline Redox Flow Battery Electrolyte Formulation

Energy storage researchers developing quinone-based redox flow batteries must use anthraflavic acid (2,6-DHAQ) as the negative electrolyte (anolyte). Its solubility of 0.60 M in 1.5 M KOH —approximately 6- to 7.5-fold higher than 1,4-DHAQ (0.10 M) and 1,8-DHAQ (0.08 M) —enables practical energy density formulations. The formal cell potential of 1.1 V when paired with ferrocyanide catholytes [6] provides a well-characterized baseline for electrolyte optimization studies.

Synthesis of Tetrathiafulvalene (TTF)-Based Redox-Active Materials

Materials chemists synthesizing tetrathiafulvalene (TTF) derivatives for supramolecular electronics, organic photovoltaics, or redox-switchable systems should procure anthraflavic acid as the validated starting material. Its established use in tetrahydroxy TTF synthesis provides a reliable synthetic entry point, whereas other DHAQ positional isomers lack equivalent documented utility for this specific transformation . This reduces method development time and ensures access to a known redox-active building block platform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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